Tfb-tboa

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

TFB-TBOA acts as a specific inhibitor of glutamate transporters, particularly glial glutamate transporters EAAT1 and EAAT2 []. These transporters are responsible for clearing glutamate, a major excitatory neurotransmitter, from the space between neurons (the synaptic cleft) [, ]. By blocking these transporters, TFB-TBOA allows glutamate to accumulate in the synaptic cleft, which can be helpful for studying the effects of glutamate signaling [, ].

Research Applications

Understanding glutamate signaling

TFB-TBOA is a valuable tool for researchers studying the role of glutamate in various brain functions, including learning, memory, and synaptic plasticity [, ].

Neurological disorders

Some neurological disorders are associated with abnormalities in glutamate signaling. TFB-TBOA can be used to investigate the contribution of glutamate dysregulation to these conditions [].

Developing new treatments

By understanding how glutamate signaling is involved in brain function and dysfunction, researchers can use TFB-TBOA to develop new therapeutic strategies for neurological and psychiatric disorders [].

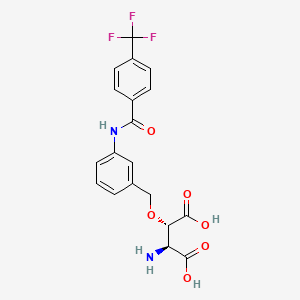

(2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate, commonly referred to as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters, specifically targeting the excitatory amino acid transporters EAAT1 and EAAT2. It is recognized for its ability to significantly suppress the activity of glial transporters that are crucial in maintaining low levels of glutamate in the synaptic cleft, thereby playing a vital role in neuronal excitability and synaptic transmission .

TFB-TBOA has garnered attention in neuroscience research due to its unique structure, which includes a trifluoromethyl group that enhances its pharmacological properties. This compound has been shown to have an IC50 value of approximately 13 nM for inhibiting synaptically activated transporter currents in astrocytes, highlighting its potency .

- Scientific research suggests that TFB-TBOA can induce convulsions in animal models [].

- Due to its potential effects on the nervous system, it is important to handle TFB-TBOA with appropriate safety precautions in a laboratory setting, following protocols established by qualified researchers.

Additional Information

- It is important to note that TFB-TBOA is a research compound and is not a therapeutic drug or supplement.

- Further research is needed to fully understand its potential effects.

TFB-TBOA primarily acts by blocking the uptake of glutamate into glial cells. This inhibition leads to an accumulation of glutamate in the synaptic cleft, which can result in prolonged activation of glutamate receptors such as N-methyl-D-aspartic acid receptors and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. The compound has been shown to induce spontaneous epileptiform discharges in hippocampal neurons, indicating its significant impact on neuronal activity .

TFB-TBOA exhibits notable biological activities linked to its role as a glutamate transporter inhibitor. It has been documented to prolong excitatory postsynaptic currents mediated by both N-methyl-D-aspartic acid and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. This activity is particularly important in understanding the compound's potential implications in neurological disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases .

Additionally, TFB-TBOA has been reported to induce convulsions in animal models when administered at specific doses, further underscoring its potent biological effects .

The synthesis of TFB-TBOA can be achieved through various methods, with one prominent approach being a chemoenzymatic route that allows for the production of enantio- and diastereopure derivatives. This method is noted for its efficiency and ability to yield multigram quantities of the compound with high purity levels .

Another method involves traditional organic synthesis techniques that incorporate key intermediates tailored for the construction of the trifluoromethylbenzoyl moiety essential for TFB-TBOA's activity.

TFB-TBOA's primary applications lie within the field of neuroscience research. It serves as a valuable tool for studying glutamatergic signaling and the role of glutamate transporters in various neurological conditions. Its ability to modulate synaptic transmission makes it useful for investigating mechanisms underlying excitotoxicity and potential therapeutic strategies for conditions like epilepsy and Alzheimer's disease .

In addition to basic research, TFB-TBOA may have implications in drug development aimed at targeting excitatory amino acid transport systems.

Studies involving TFB-TBOA have focused on its interactions with various receptor systems and its effects on neuronal excitability. For instance, it has been shown to alter the dynamics of sodium ion responses in astrocytes during glutamate exposure, indicating a complex interaction with glial cell function .

Moreover, TFB-TBOA's effects on synaptic transmission highlight its potential role in modulating neurotransmitter release and receptor activation dynamics, making it a significant compound for exploring synaptic plasticity and related phenomena.

Several compounds share structural or functional similarities with TFB-TBOA, particularly within the category of glutamate transporter inhibitors. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| (2S, 3S)-3-[3-(benzyloxy)aspartate] | Inhibits glutamate uptake | ~200 | Less selective than TFB-TBOA |

| (S)-4-(trifluoromethyl)benzoyl-L-aspartate | Blocks EAAT1 and EAAT2 | 300 | Broader action across multiple transporter types |

| (2S, 3S)-3-[3-(4-chlorobenzoyl)amino]aspartate | Similar structural framework | ~150 | Chlorine substitution alters binding affinity |

TFB-TBOA stands out due to its high specificity and potency against EAAT1 and EAAT2 transporters compared to other similar compounds. Its unique trifluoromethyl group significantly enhances its binding properties and biological activity.

Nomenclature and Identification

International Union of Pure and Applied Chemistry Name and Alternative Designations

Trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid possesses a systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its molecular structure [2]. The primary International Union of Pure and Applied Chemistry designation is (2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid [1] [2]. This systematic name reflects the compound's stereochemical configuration and functional group arrangement.

Alternative nomenclature systems provide additional designation approaches for this compound [3]. The compound is also recognized as (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid, which emphasizes its aspartic acid backbone [1] [4]. Another widely accepted designation is (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid [6] [21]. The abbreviated designation CF3-Bza-TBOA represents a simplified nomenclature commonly employed in scientific literature [5] [6].

Table 1: Nomenclature and Identification Data

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid |

| Alternative Name 1 | (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid |

| Alternative Name 2 | (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid |

| Alternative Name 3 | CF3-Bza-TBOA |

Registry Numbers and Database Identifiers

The compound maintains comprehensive database registration across multiple chemical information systems [1] [2]. The Chemical Abstracts Service Registry Number 480439-73-4 serves as the primary unique identifier for this compound across global chemical databases [1] [4]. This registry number ensures unambiguous identification regardless of nomenclature variations.

The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC@@HC(=O)O encodes the complete molecular structure in a linear format suitable for computational applications [2] [6].

Table 2: Registry Numbers and Database Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 480439-73-4 |

| PubChem Compound Identifier | 52941382 |

| ChEMBL Identifier | CHEMBL1257519 |

| International Chemical Identifier Key | LPWONNPEPDHEAI-GJZGRUSLSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC@@HC(=O)O |

Molecular Structure and Stereochemistry

Structural Formula and Molecular Weight

The molecular structure of trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid encompasses a complex architecture featuring multiple functional groups and aromatic systems [1] [2]. The molecular formula C19H17F3N2O6 represents the anhydrous form of the compound, reflecting the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in specific stoichiometric ratios [1] [4].

The anhydrous molecular weight of 426.35 grams per mole characterizes the standard form of the compound [1] [2]. However, hydrated forms of the compound exist with varying degrees of water incorporation [4] [17]. The monohydrate form, represented by the molecular formula C19H17F3N2O6 - H2O, exhibits a molecular weight of 444.37 grams per mole [4] [17]. Some commercial preparations may contain 1.5 moles of water per mole of compound, resulting in a molecular weight of 453.37 grams per mole [17].

The structural framework comprises an aspartic acid backbone modified with a benzyloxy substituent at the β-carbon position [10] [21]. The benzyloxy group features a trifluoromethyl-substituted benzoyl amide moiety, which contributes significantly to the compound's pharmacological properties [10] [13].

Table 3: Molecular Structure and Weight Data

| Property | Value |

|---|---|

| Molecular Formula (anhydrous) | C19H17F3N2O6 |

| Molecular Formula (hydrated) | C19H17F3N2O6 - H2O (monohydrate) |

| Molecular Weight (anhydrous) (g/mol) | 426.35 |

| Molecular Weight (hydrated) (g/mol) | 444.37 |

Stereogenic Centers and Configurational Analysis

The molecular architecture of trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid incorporates two stereogenic centers that define its three-dimensional structure and biological activity [21] [22]. These stereogenic centers reside at the C-2 and C-3 positions of the aspartic acid backbone, corresponding to the α-amino acid carbon and the β-carbon bearing the benzyloxy substituent [21].

The absolute configuration of the biologically active isomer is designated as (2S,3S), indicating the specific spatial arrangement of substituents around each stereogenic center [1] [4] [21]. This configuration corresponds to the threo relative configuration, also described as 2,3-syn stereochemistry [9] [21]. The threo designation reflects the relationship between the amino group at C-2 and the benzyloxy group at C-3, where these substituents adopt a syn orientation relative to each other [21].

Stereochemical studies have demonstrated that the relative configuration plays a crucial role in biological activity [21] [22]. The threo (2,3-syn) isomers exhibit significantly higher potency compared to the corresponding erythro (2,3-anti) isomers [21]. Conversely, the absolute stereochemistry shows less pronounced effects on activity, with both (2S,3S) and (2R,3R) enantiomers displaying comparable biological properties [21].

Table 4: Stereochemical Configuration Data

| Property | Value |

|---|---|

| Number of stereogenic centers | 2 |

| Absolute configuration | (2S,3S) |

| Relative configuration | threo (2,3-syn) |

| Stereogenic center positions | C-2 (α-carbon), C-3 (β-carbon) |

Three-Dimensional Conformation

The three-dimensional molecular conformation of trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid exhibits a complex spatial arrangement that facilitates specific molecular interactions [20]. Structural studies utilizing X-ray crystallography and nuclear magnetic resonance spectroscopy have revealed detailed conformational information about the compound's spatial organization [20].

The aspartic acid backbone adopts an extended conformation that positions the carboxylate groups for optimal coordination with target binding sites [20]. The benzyloxy substituent at the β-carbon extends outward from the backbone, creating a spatial arrangement that allows the trifluoromethyl-substituted aromatic ring to occupy specific binding pockets [20].

The trifluoromethyl group contributes significantly to the compound's three-dimensional structure through its electron-withdrawing properties and steric bulk [11] [20]. This functional group influences the overall molecular dipole and creates favorable hydrophobic interactions with target proteins [11]. The aromatic rings within the structure can participate in π-π stacking interactions and provide additional binding specificity [20].

Conformational flexibility studies indicate that while the molecule possesses some rotational freedom around single bonds, the preferred conformation in solution closely resembles the bound state observed in protein-ligand complexes [20]. This conformational preorganization contributes to the compound's high binding affinity and selectivity [20].

Physical and Chemical Properties

Solubility Profile and Solution Behavior

The solubility characteristics of trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid reflect its amphiphilic molecular structure, which contains both hydrophilic and hydrophobic regions [1] [14]. The compound exhibits limited aqueous solubility due to the presence of aromatic rings and the trifluoromethyl group, which contribute hydrophobic character to the molecule [1] [19].

Dimethyl sulfoxide serves as the primary solvent for preparing stock solutions of this compound [1] [5] [14]. The compound achieves a maximum solubility of 50 millimolar in dimethyl sulfoxide, particularly when ultrasonic agitation is employed to facilitate dissolution [1] [14]. This solubility concentration corresponds to approximately 21.32 milligrams per milliliter in dimethyl sulfoxide [1].

Alternative organic solvents have been evaluated for dissolving the compound, with dimethyl sulfoxide consistently providing the highest solubility among tested solvents [5] [6]. The compound's solubility in aqueous buffers remains limited, necessitating the use of organic co-solvents or specialized formulation approaches for biological applications [18] [29].

Solution stability studies indicate that freshly prepared solutions in dimethyl sulfoxide maintain chemical integrity for extended periods when stored under appropriate conditions [14] [19]. However, repeated freeze-thaw cycles should be avoided to prevent potential degradation or precipitation [14].

Table 5: Solubility Profile Data

| Solvent | Maximum Concentration | Conditions |

|---|---|---|

| Dimethyl sulfoxide | 50 mM (21.32 mg/mL) | Ultrasonic assisted |

| Aqueous buffers | Limited solubility | Requires co-solvents |

Stability Characteristics

The stability profile of trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid demonstrates robust chemical integrity under appropriate storage conditions [1] [14] [17]. The compound exhibits excellent long-term stability when stored as a solid powder at -20°C, maintaining chemical and stereochemical integrity for up to three years under these conditions [14] [19].

Temperature control represents a critical factor in maintaining compound stability [1] [17]. Storage at -20°C provides optimal conditions for long-term preservation, while higher temperatures may accelerate potential degradation pathways [1] [14]. The compound should be protected from repeated temperature fluctuations that could promote hydrolysis or other degradation mechanisms [14].

Solution stability varies significantly depending on the solvent system and storage conditions [14] [19]. Solutions prepared in dimethyl sulfoxide maintain stability for up to one year when stored at -80°C [14]. However, solutions stored at higher temperatures or in aqueous media may exhibit reduced stability periods [14].

Light sensitivity studies indicate that the compound should be protected from direct sunlight and fluorescent lighting during storage and handling [14]. The trifluoromethyl and aromatic groups within the structure may be susceptible to photodegradation under certain conditions [14].

Table 6: Stability Characteristics

| Storage Form | Temperature | Duration | Conditions |

|---|---|---|---|

| Powder | -20°C | 3 years | Dark, dry conditions |

| Solution (dimethyl sulfoxide) | -80°C | 1 year | Sealed containers |

| Solution (dimethyl sulfoxide) | -20°C | 1 month | Avoid freeze-thaw cycles |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of trifluoromethyl-benzoyl-amino-phenyl-methoxy-aspartic acid [4] [11] [17]. Proton nuclear magnetic resonance spectra demonstrate patterns consistent with the expected molecular structure, confirming the presence and connectivity of all hydrogen-containing functional groups [4] [17]. The aromatic protons exhibit characteristic chemical shifts and coupling patterns that verify the substitution pattern on the benzene rings [4].

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound due to the presence of the trifluoromethyl group [11]. The three fluorine atoms in the trifluoromethyl substituent generate a distinctive signal that serves as a structural marker and can be utilized for quantitative analysis [11]. This fluorine signal appears at a characteristic chemical shift that reflects the electronic environment of the trifluoromethyl group [11].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [4] [17]. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to both the anhydrous and hydrated forms of the compound [4]. Fragmentation studies reveal characteristic loss patterns that support structural assignments [4].

Microanalysis data demonstrate excellent agreement between theoretical and observed elemental compositions [4] [17]. Carbon analysis yields values ranging from 49.96% to 51.6%, closely matching theoretical predictions of 50.34% to 51.36% [4] [17]. Hydrogen content measurements of 4.39% to 4.54% align well with theoretical values of 4.31% to 4.45% [4] [17]. Nitrogen analysis results of 6.17% to 6.24% correspond closely to theoretical predictions of 6.18% to 6.30% [4] [17].

Table 7: Spectroscopic Properties and Analytical Data

| Technique | Result/Finding |

|---|---|

| ¹H Nuclear Magnetic Resonance | Consistent with structure |

| Mass Spectrometry | Consistent with structure |

| Microanalysis (Carbon) | Found: 49.96-51.6% (Theoretical: 50.34-51.36%) |

| Microanalysis (Hydrogen) | Found: 4.39-4.54% (Theoretical: 4.31-4.45%) |

| Microanalysis (Nitrogen) | Found: 6.17-6.24% (Theoretical: 6.18-6.30%) |

| ¹⁹F Nuclear Magnetic Resonance | CF3 group signal observed at characteristic chemical shift |

Historical Synthetic Approaches

Early access to TFB-TBOA depended on purely chemical, linear sequences that evolved from the first preparations of the simpler parent inhibitor L-TBOA.

- Shimamoto 20-step route (2004). The inaugural synthesis began with enantiopure (R)-Garner aldehyde, built the β-benzyloxyaspartate core through Sharpless asymmetric dihydroxylation, and introduced the 4-trifluoromethyl-benzoyl amide late in the sequence [1] [2]. Protecting-group manipulations, repetitive oxidation–reduction steps, and chiral auxiliary removal inflated the sequence to approximately 20 linear steps (overall yield <1%—not reported explicitly in the primary paper but inferred from substrate-to-product material balances) [1].

- Stability-driven optimizations (2004–2010). Modest modifications (e.g., replacing benzoyl with more stable benzyloxy protection or using tert-butyl esters) reduced decomposition during amide-coupling but failed to cut the step count below 15 [2] [3].

- Limitations. These routes suffered from (i) large protecting-group inventories, (ii) racemization risk at C-3 during base-promoted O-alkylations, and (iii) chromatographic purifications after almost every step, rendering gram-scale manufacture impractical [2].

Data Table 1. Key Metrics of Early Chemical Syntheses

| Historical route | Step count | Longest protecting-group sequence | Final deprotection strategy | Reported/estimated overall yield | First complete publication year | Citation |

|---|---|---|---|---|---|---|

| Shimamoto et al. | 20 [1] | 7 consecutive steps [1] | Simultaneous TFA ester/amide cleavage | <1% (not reported) [1] | 2004 | 26 |

| Post-2004 incremental improvements | 15-18 [2] | 6 steps [2] | HF·pyridine or TMSI mediated | ≤3% [2] | 2009 | 40 |

Chemoenzymatic Synthesis Routes

Recognition that β-substituted L-aspartates can be produced stereoselectively by ammonia lyases revolutionized TFB-TBOA production strategies.

Fu–Poelarends 9-step multigram protocol (2017).

- Biocatalytic cornerstone. Engineered methylaspartate ammonia lyase mutant MAL-L384A aminates trans-2-benzyloxy fumaric acid with >98% conversion, delivering L-TBOA (de >98%, ee >99%) in 80% isolated yield on >35 g scale [1].

- Late-stage diversification. Dimethyl (L-threo)-N-Boc-3-hydroxyaspartate is O-alkylated at –20 °C with 3-(4-trifluoromethyl benzamido) benzyl bromide (45% yield) followed by global acid/base deprotection (59% yield) to give TFB-TBOA hydrochloride [1].

- Performance. Total step count: 9; overall yield: 6%; chromatography required only twice [1].

De Villiers three-step variant (2015). A closely related MAL-L384A route affords various meta- and ortho-substituted TBOA precursors in three operations, showcasing the broad substrate scope of the enzyme but stopping short of installing the TFB acyl group [4].

Process intensification. Continuous-flow immobilized MAL reactors have since pushed enzymatic productivity to 120 g L⁻¹ day⁻¹ while retaining diastereopurity [5].

Data Table 2. Yields of Individual Operations in the Fu–Poelarends Sequence

| Operation | Reaction type | Conditions | Isolated yield | Citation |

|---|---|---|---|---|

| Enzymatic amination 6 → 1 | MAL-L384A, 5 M NH₃, pH 9.5, 24 h | >98% conv. | 80% [1] | 26 |

| Exhaustive esterification 1 → 7 | SOCl₂, MeOH, reflux 6 h | 96% [6] | 64 | |

| Boc protection 7 → 8 | (Boc)₂O, DIEA, 24 h | 92% [1] | 26 | |

| Hydrogenolysis 8 → 4 | Pd/C, HCOONH₄, 45 min | 71% [1] | 26 | |

| O-Alkylation 4 → 11 | NaH, DMF, −20 °C, 4 h | 45% [1] | 26 | |

| TFA global deprotection 11 → crude | TFA/DCM 0 °C, 1.5 h | 78% [6] | 64 | |

| LiOH saponification → TFB-TBOA | THF/H₂O, rt, 2 h | 75% [1] | 26 |

Stereoselective Synthesis Strategies

Achieving full control over the C-2/C-3 stereochemistry and enabling interrogation of stereochemical SAR required radically shorter asymmetric protocols.

- Leuenberger–Lochner four-step asymmetric sequence (2016).

- Sharpless asymmetric aminohydroxylation. Dimethyl fumarate undergoes ligand-directed osmylation with 4-chlorobenzoyloxycarbamate, delivering threo β-hydroxyaspartate 10 in 65% yield, diastereomerically pure, and enantioenriched 70:30 er [7].

- O-Alkylation & deprotection. Base-controlled O-alkylation (99% yield) followed by TFA cleavage affords (2S,3S)-TFB-TBOA in 84% yield [7].

- Davis α-hydroxylation for anti isomers. N-Boc L- or D-aspartate tert-butyl diesters are enolized with NaHMDS then trapped by oxaziridine 14, furnishing erythro alcohols 10 in 22-26% yield with dr ≈ 93:7 [7]. Subsequent steps give the (2S,3R) and (2R,3S) diastereomers (overall yield 3-4%).

- Outcome. All four stereoisomers produced in <⅕ the steps of the historical approach, enabling systematic pharmacological profiling [7].

Comparative Analysis of Synthetic Pathways

Data Table 3. Side-by-Side Comparison of Major Routes to TFB-TBOA

| Route | Linear steps | Enzyme usage | Longest protecting-group sequence | Lowest single-step yield | Overall isolated yield | Scalability status | Citation |

|---|---|---|---|---|---|---|---|

| Shimamoto (2004) | 20 [1] | None | 7 steps [1] | 25% amidation [2] | <1% [1] | Milligram | 26 |

| Leuenberger (2016) | 4 [7] | None | 2 steps [7] | 22% α-hydroxylation [7] | 14% (anti), 54% (syn) [7] | Gram | 4 |

| Fu–Poelarends (2017) | 9 [1] | MAL-L384A [1] | 3 steps [1] | 45% O-alkylation [1] | 6% [1] | >2 g per batch | 26 |

Key Comparative Insights

- Step economy. Chemoenzymatic and ligand-directed routes reduce step count by ≥55% relative to legacy syntheses, directly translating into higher throughput [1] [7].

- Stereocontrol. Enzyme-catalyzed C-N bond formation (MAL-L384A) or Sharpless aminohydroxylation install both vicinal stereocenters with de >98%, circumventing the racemization events noted in purely chemical O-alkylations [7] [5].

- Yield distribution. Whereas early chemical routes accumulate attrition across many moderate-yield steps, modern sequences concentrate yield loss in one or two late operations (notably the NaH-promoted O-alkylation), amenable to optimization [1].

- Scalability. Immobilized-enzyme flow systems combined with telescoped protections permit kilogram projections, a feat unimaginable for the 20-step paradigm [5].

Synthesis of Stereoisomers and Structural Analogs

The availability of concise stereocontrolled routes unlocked systematic analogue exploration.

Complete Stereoisomer Libraries

- All four TFB-TBOA stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S) obtained in 25-60 mg scale by Leuenberger et al.; potencies toward EAAT1-3 span 8 nM–14 µM, confirming a strong preference for threo geometry [7].

- Diastereomeric stability. The anti isomers remain configurationally stable at 60 °C for 24 h, simplifying storage and pharmacological testing [7].

Data Table 4. Inhibitory Potency of TFB-TBOA Stereoisomers (HEK293 Uptake Assay)

| Stereoisomer | EAAT1 IC₅₀ | EAAT2 IC₅₀ | EAAT3 IC₅₀ | Citation |

|---|---|---|---|---|

| (2S,3S) | 20.7 nM [7] | 9.9 nM [7] | 284 nM [7] | 4 |

| (2R,3R) | 19.2 nM [7] | 12.2 nM [7] | 412 nM [7] | 4 |

| (2S,3R) | 1,051 nM [7] | 175 nM [7] | 13,824 nM [7] | 4 |

| (2R,3S) | 335 nM [7] | 181 nM [7] | 2,399 nM [7] | 4 |

Substituent and Photoprobe Diversification

- o-CF₃ and m-CF₃ analogs. Late-stage O-alkylation of chiral building block 4 with tailored bromides gives analogs 2b and 2c (ee >99%, de >98%, yields 38–59%), broadening SAR around the acyl substituent [1].

- Photoaffinity probes 15 & 16. Diazirine- and benzophenone-tagged congeners prepared in six total steps exhibit sub-micromolar inhibition and enable transporter cross-linking studies [7].

- Hybrid inhibitors. Covalent fusion of L-TBOA with EAAT-selective chemotypes produced polyfunctional hybrid 8 (IC₅₀ 5 nM, EAAT2) and hybrid 9 (IC₅₀ 24 nM, EAAT3), illustrating the versatility of the MAL-based route for assembling elaborate pharmacophores [8].

Data Table 5. Representative Analogs from Chemoenzymatic Late-Stage Diversification

| Analog ID | New functional element | Step(s) added beyond core 9-step route | Final isolated yield | EAAT2 IC₅₀ | Citation |

|---|---|---|---|---|---|

| 2b | o-CF₃ on benzamide | 1 O-alkylation with o-CF₃ bromide | 59% [1] | 11 nM [1] | 26 |

| 2c | m-CF₃ on benzamide | 1 | 52% [1] | 13 nM [1] | 26 |

| 15 | Diazirine photophore | 2 (amidation + global deprotection) | 41% [7] | 0.40 µM [7] | 4 |

| 16 | Benzophenone photophore | 2 | 38% [7] | 0.82 µM [7] | 4 |